molecular formula C23H16N2OS B5468067 3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

Cat. No. B5468067
M. Wt: 368.5 g/mol
InChI Key: WHXIOJPWEFPVSB-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been investigated in detail. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell division and proliferation. This inhibition leads to the suppression of cancer cell growth and the potential for the development of new anti-cancer drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been found to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments is its potential as a tool for the development of new drugs for the treatment of cancer and other diseases. However, one limitation is that this compound is relatively complex and difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of research is the development of new anti-cancer drugs based on the mechanism of action of this compound. Another area of research is the investigation of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research could be conducted to explore the compound's potential as an antimicrobial agent and its potential for use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis method for 3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-methylphenyl-2-furoic acid with 4-phenyl-1,3-thiazol-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)propenoic acid. This intermediate is then reacted with acetonitrile in the presence of a base, such as triethylamine, to form the final product, this compound.

Scientific Research Applications

3-[5-(4-methylphenyl)-2-furyl]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs for the treatment of cancer. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Other areas of research include the development of new antimicrobial agents and the investigation of the compound's potential as a neuroprotective agent.

properties

IUPAC Name

(E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-16-7-9-18(10-8-16)22-12-11-20(26-22)13-19(14-24)23-25-21(15-27-23)17-5-3-2-4-6-17/h2-13,15H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIOJPWEFPVSB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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